![molecular formula C6H11NOS B2462651 5-Ethyl-5-methyl-1,3-thiazolidin-2-one CAS No. 2580201-18-7](/img/structure/B2462651.png)
5-Ethyl-5-methyl-1,3-thiazolidin-2-one
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Overview
Description
5-Ethyl-5-methyl-1,3-thiazolidin-2-one is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur at the first position and nitrogen at the third position . Thiazolidine motifs are intriguing due to their presence in diverse natural and bioactive compounds . They exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, a one-pot mechanism has been described for the formation of bioactive thiazolidin-4-ones .Scientific Research Applications
Organic Synthesis
Thiazolidine motifs, such as 5-Ethyl-5-methyl-1,3-thiazolidin-2-one, behave as a bridge between organic synthesis and medicinal chemistry . They are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Anticancer Activity
Thiazolidine derivatives have shown potential in anticancer activity . They have been used in the design of probes for cancer research . The derivatives embedded with electron-donating and electron-withdrawing groups have exhibited potential cytotoxic activity .
Antimicrobial Activity
Thiazolidinones have demonstrated significant antimicrobial activity . They have been synthesized to obtain substances with significant antimicrobial activity .
Anti-inflammatory Activity
Thiazolidinones have been found to exhibit anti-inflammatory properties . They have been used in the development of new therapeutic agents due to their wide spectrum of biological activities .
Anticonvulsant Activity
Thiazolidinones have shown potential in anticonvulsant activity . They have been used in the development of new drugs due to their diverse therapeutic and pharmaceutical activity .
Neuroprotective Activity
Thiazolidinones have demonstrated neuroprotective properties . They have been used in the development of new drugs due to their diverse therapeutic and pharmaceutical activity .
Antioxidant Activity
Thiazolidinones have shown potential in antioxidant activity . They have been used in the development of new drugs due to their diverse therapeutic and pharmaceutical activity .
Antidiabetic Activity
Thiazolidinones have demonstrated antidiabetic properties . They have been used in the development of new drugs due to their diverse therapeutic and pharmaceutical activity .
Future Directions
Thiazolidin-4-one scaffold is among the most important chemical skeletons that illustrate anticancer activity . The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents . Developing multifunctional drugs and improving their activity should be a focus of research .
Mechanism of Action
Target of Action
5-Ethyl-5-methyl-1,3-thiazolidin-2-one, a derivative of thiazolidine, is a heterocyclic compound that has been shown to have diverse therapeutic and pharmaceutical activity . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds
Mode of Action
Thiazolidine derivatives, in general, have been shown to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds likely interact with multiple targets, leading to a variety of biological responses.
Biochemical Pathways
Thiazolidine derivatives have been shown to have a role in anticancer activity by inhibition of various enzymes and cell lines . This suggests that these compounds may affect multiple biochemical pathways, leading to their diverse biological effects.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives have been shown to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds likely induce a variety of molecular and cellular changes, leading to their diverse biological effects.
Action Environment
The synthesis of thiazolidine derivatives has been improved by various methods, including green synthesis, which could potentially influence the action environment of these compounds .
properties
IUPAC Name |
5-ethyl-5-methyl-1,3-thiazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c1-3-6(2)4-7-5(8)9-6/h3-4H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIUQKGXMHJBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC(=O)S1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-5-methyl-1,3-thiazolidin-2-one |
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